2-((6-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol 2-((6-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Brand Name: Vulcanchem
CAS No.: 1207044-60-7
VCID: VC8441134
InChI: InChI=1S/C24H26FN7O/c25-19-6-8-20(9-7-19)32-23-21(16-27-32)22(26-10-15-33)28-24(29-23)31-13-11-30(12-14-31)17-18-4-2-1-3-5-18/h1-9,16,33H,10-15,17H2,(H,26,28,29)
SMILES: C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=C(C=C5)F)NCCO
Molecular Formula: C24H26FN7O
Molecular Weight: 447.5

2-((6-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

CAS No.: 1207044-60-7

Cat. No.: VC8441134

Molecular Formula: C24H26FN7O

Molecular Weight: 447.5

* For research use only. Not for human or veterinary use.

2-((6-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol - 1207044-60-7

Specification

CAS No. 1207044-60-7
Molecular Formula C24H26FN7O
Molecular Weight 447.5
IUPAC Name 2-[[6-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Standard InChI InChI=1S/C24H26FN7O/c25-19-6-8-20(9-7-19)32-23-21(16-27-32)22(26-10-15-33)28-24(29-23)31-13-11-30(12-14-31)17-18-4-2-1-3-5-18/h1-9,16,33H,10-15,17H2,(H,26,28,29)
Standard InChI Key RXQZODPYEVNAET-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=C(C=C5)F)NCCO
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=C(C=C5)F)NCCO

Introduction

Chemical Identity and Structural Elucidation

PropertyValue
CAS Number1207044-60-7
Molecular FormulaC₂₄H₂₆FN₇O
Molecular Weight447.5 g/mol
IUPAC Name2-[[6-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=C(C=C5)F)NCCO

Structural Features and Stereoelectronic Effects

The core pyrazolo[3,4-d]pyrimidine scaffold is fused with a piperazine ring at position 6 and a 4-fluorophenyl group at position 1 (Figure 1). The 4-benzylpiperazin-1-yl substituent introduces a hydrophobic aromatic domain, while the 4-fluorophenyl group enhances electron-withdrawing characteristics. The ethanolamine side chain at position 4 provides hydrogen-bonding capacity, potentially influencing target binding.

Figure 1: Hypothetical Binding Interactions
(Note: Visualization of π-π stacking between the benzyl group and aromatic residues, and hydrogen bonding via the ethanolamine hydroxyl.)

Synthesis and Analytical Characterization

Synthetic Pathways for Pyrazolopyrimidine Derivatives

While direct synthesis protocols for this compound are undisclosed, analogous pyrazolopyrimidines are typically constructed via:

  • Cyclocondensation: Reaction of aminopyrazoles with β-diketones or cyanamide derivatives.

  • Nucleophilic Aromatic Substitution: Introduction of piperazine groups at electron-deficient positions.

  • Post-Functionalization: Coupling of pre-formed pyrazolopyrimidine cores with benzylpiperazine or fluorophenyl precursors via Buchwald-Hartwig amination .

For example, the PROTAC synthesis methodology described by Bordi et al. (2023) employs cartridge-based automation for assembling complex heterocycles, a technique potentially adaptable to this compound .

Analytical Data and Spectral Signatures

The Standard InChIKey (RXQZODPYEVNAET-UHFFFAOYSA-N) confirms its unique stereochemical identity. Predicted spectral features include:

  • ¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), piperazine CH₂ (δ 2.5–3.5 ppm), and ethanolamine -OH (δ 1.5–2.0 ppm).

  • MS (ESI+): Molecular ion peak at m/z 448.5 [M+H]⁺.

Pharmacological and Toxicological Considerations

ADMET Profiling

  • Absorption: Moderate permeability (Predicted Caco-2 Papp: 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation of the benzyl group.

  • Toxicity: Ames test predictions indicate low mutagenic risk (Class IV).

Comparative Analysis with Structural Analogs

Table 2: Activity of Related Pyrazolopyrimidines

CompoundTargetIC₅₀ (nM)Source
Ruxolitinib (JAK1/2)JAK13.3Literature
Analog VC8441134 (This)ABL1 (Predicted)~50*Computational

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes using flow chemistry or automated platforms .

  • Target Deconvolution: Employ proteomics or thermal shift assays to identify binding partners.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation or cancer.

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